1-Phthalazinamine
Description
Properties
IUPAC Name |
phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSCLHDMXBMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172561 | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-69-8 | |
| Record name | 1-Phthalazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phthalazinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phthalazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalazin-1-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Phthalazinamine, a derivative of phthalazine, is an important compound in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its phthalazine backbone with an amino group. The synthesis typically involves palladium-catalyzed reactions, which allow for the introduction of various substituents on the phthalazine ring, enhancing its biological activity. Recent studies have shown that modifications at different positions can lead to compounds with varying levels of cytotoxicity and selectivity against cancer cell lines .
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated that this compound and its derivatives possess significant anticancer effects. For instance, compounds derived from phthalazine have shown cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) with IC50 values indicating potent activity .
- Antimicrobial Activity : Phthalazine derivatives have also been reported to exhibit antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pathways associated with inflammation, such as the inhibition of phosphodiesterases (PDEs), which are implicated in various inflammatory diseases .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study Example: Anticancer Activity
A study published in Molecules explored the anticancer activity of a series of aminophthalazine derivatives. The research indicated that certain modifications significantly enhanced the potency against prostate cancer cells (PC-3). The most effective compound exhibited an IC50 value of approximately 25 nM, demonstrating a promising therapeutic window for further development .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Aurora Kinase Inhibition : Some derivatives like AMG 900 have been identified as potent inhibitors of Aurora kinases, which are crucial for cell division. This inhibition leads to disrupted mitotic processes in cancer cells, ultimately resulting in apoptosis .
- PDE Inhibition : Inhibiting phosphodiesterases can enhance intracellular cAMP levels, contributing to anti-inflammatory effects and potential neuroprotective benefits .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
1-Phthalazinamine has been studied for its potential anticancer properties. Research indicates that derivatives of phthalazinamine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain phthalazinamine derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Antibacterial Properties:
The compound has shown promise as an antibacterial agent. A series of phthalazinamine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .
Material Science
Polymer Synthesis:
this compound can be utilized in the synthesis of polymers with specific properties. For example, it can be incorporated into polyimides to enhance thermal stability and mechanical strength. Research has shown that polymers containing phthalazinamine exhibit improved performance in high-temperature applications compared to traditional polymers .
Photonic Applications:
Due to its electronic properties, this compound is investigated for use in photonic devices. Its derivatives have been studied for their ability to act as organic semiconductors, which can be used in light-emitting diodes (LEDs) and solar cells .
Chemical Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, to produce more complex molecules. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Heterocycles:
The compound is also used in synthesizing other heterocyclic compounds, which are essential in drug development. For instance, researchers have successfully used this compound to create novel heterocycles with potential biological activity .
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| "Synthesis and Antitumor Activity of Phthalazinamine Derivatives" | Anticancer | Certain derivatives showed significant cytotoxicity against breast cancer cells. |
| "Antibacterial Activity of Phthalazinamine Compounds" | Antibacterial | Some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. |
| "Thermal Properties of Phthalazinamine-Based Polymers" | Material Science | Enhanced thermal stability observed in polymers synthesized with phthalazinamine. |
| "Organic Semiconductors from Phthalazinamine Derivatives" | Photonics | Demonstrated potential for use in LEDs and solar cells due to favorable electronic properties. |
Preparation Methods
Fusion-Based Cyclocondensation
The foundational approach involves the fusion of phthalic anhydride with phenylacetic acid in the presence of sodium acetate at 180°C, yielding 3-benzylidenephthalide as a key intermediate. Subsequent treatment with hydrazine hydrate in boiling ethanol induces cyclization, forming the benzylphthalazinone scaffold. This method, while straightforward, faces challenges in regioselectivity, as evidenced by the tautomeric equilibrium between 2a and 2b (Chart 1). Attempts to oxidize the phthalazinone derivative 2a with KMnO₄/K₂CO₃ failed to produce 2,3-dihydrophthalazine-1,4-dione, confirming the dominance of the 2a tautomer through IR and ¹H-NMR spectroscopy.
Reaction Conditions and Characterization
-
Reagents : Phthalic anhydride, phenylacetic acid, hydrazine hydrate
-
Temperature : 180°C (fusion), ethanol reflux (cyclization)
-
Analytical Data :
Microwave-Assisted Nucleophilic Aromatic Substitution
SNAr Reactions with Halophthalazines
Modern protocols leverage microwave irradiation to accelerate nucleophilic aromatic substitution (SNAr) between chlorophthalazines and amines. For instance, 1-chloro-4-phenylphthalazine reacts with 4-iodoaniline under microwave conditions (150°C, Cs₂CO₃, DMSO) to furnish iodophenyl phthalazinamine derivatives in 56–77% yield. This method reduces reaction times from hours to minutes while enhancing regiochemical control.
Optimization Insights
-
Catalyst : Cs₂CO₃ (2.5 equiv)
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Solvent : DMSO or DMF
-
Limitation : Sensitivity to electron-withdrawing substituents on the phthalazine ring
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Reactions
Palladium-catalyzed Suzuki couplings enable the introduction of aryl and heteroaryl groups at the phthalazinamine core. Chlorophthalazine intermediates (e.g., 23b ) react with boronic acids (e.g., 4-methylthiophen-2-ylboronic acid) in the presence of PdCl₂(dppf) and Na₂CO₃, yielding derivatives like 4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) with 10–30% efficiency.
Key Parameters
-
Catalyst : PdCl₂(dppf) (5 mol%)
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Base : Na₂CO₃ (3 equiv)
-
Challenges : Low yields due to steric hindrance from ortho-substituted boronic acids
Reductive Amination and Alkylation Strategies
Piperidine-Based Functionalization
Patent literature describes the synthesis of mitotic kinesin inhibitors via reductive amination of phthalazinamine intermediates with fluorinated piperidines. For example, 2-fluoromethyl-4-aminopiperidine reacts with a dihydropyrrole carbonyl chloride under Schlenk conditions, followed by deprotection to yield target compounds. Chiral chromatography resolves enantiomers, achieving >99% ee in optimized cases.
Industrial-Scale Considerations
Mechanochemical and Solvent-Free Approaches
Solid-State Synthesis
Emerging techniques employ ball milling to facilitate solvent-free reactions between phthalazine precursors and amines. Preliminary data indicate 60–70% yields for 1-phthalazinamine derivatives within 2 hours, avoiding thermal degradation pathways.
Advantages Over Solution-Phase Methods
-
Energy Efficiency : No reflux or distillation required
-
Waste Reduction : Eliminates solvent use
Analytical and Spectroscopic Validation
Structural Elucidation Techniques
Every synthetic route necessitates rigorous characterization:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
